molecular formula C28H26F3NO4 B3041100 1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one CAS No. 260555-61-1

1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one

Cat. No. B3041100
CAS RN: 260555-61-1
M. Wt: 497.5 g/mol
InChI Key: BKHLFOUXKCGIPA-UHFFFAOYSA-N
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Description

The compound is a derivative of fluoxetine hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . Fluoxetine hydrochloride is widely used in the treatment of depression, with or without anxiety, bulimia, obsessive–compulsive disorder (OCD), premenstrual dysphoric disorder (PMDD), including premenstrual syndrome (PMS), irritability and dysphoria .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl groups can be introduced into molecules via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The compound seems to contain a trifluoromethyl group, which is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

Thermal behavior of fluoxetine hydrochloride, a related compound, has been investigated using thermoanalytical techniques . In an inert atmosphere, the decomposition took place as two mass loss events with residue of 0.13% at the end of the run . TG-FTIR studies revealed that fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .

Mechanism of Action

The mechanism of action of RTI-126 involves its binding to DAT, which prevents the reuptake of dopamine from the synaptic cleft. This results in an increase in dopamine levels in the brain, leading to increased alertness, attention, and motivation. The exact mechanism of action of RTI-126 is still being studied, but it is believed to involve the inhibition of DAT-mediated dopamine uptake.
Biochemical and Physiological Effects:
RTI-126 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to increased locomotor activity and decreased food intake. RTI-126 has also been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that are involved in mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

RTI-126 has several advantages for lab experiments, including its high affinity for DAT and its potential as a therapeutic agent for neurological disorders. However, there are also limitations to its use in lab experiments. For example, its effects on other neurotransmitters and its potential for abuse make it difficult to use in animal studies. Additionally, the exact mechanism of action of RTI-126 is still being studied, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on RTI-126. One area of research is the development of new compounds based on RTI-126 that have improved pharmacokinetic properties and reduced potential for abuse. Another area of research is the investigation of the effects of RTI-126 on other neurotransmitters and their potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of RTI-126 and its potential for use in the treatment of neurological disorders.
In conclusion, RTI-126 is a synthetic compound with potential applications in scientific research. Its high affinity for DAT and potential as a therapeutic agent for neurological disorders make it an interesting area of study. However, its effects on other neurotransmitters and potential for abuse make it difficult to use in animal studies. Further research is needed to fully understand the mechanism of action of RTI-126 and its potential for use in the treatment of neurological disorders.

Scientific Research Applications

RTI-126 has been studied for its potential use as a dopamine transporter (DAT) ligand. DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and is a target for drugs used to treat attention deficit hyperactivity disorder (ADHD) and other neurological disorders. RTI-126 has been shown to have a high affinity for DAT, indicating its potential as a therapeutic agent.

properties

IUPAC Name

1-(4-benzoylpiperidin-1-yl)-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3NO4/c1-19(27(34)32-17-15-21(16-18-32)26(33)20-5-3-2-4-6-20)35-23-11-13-25(14-12-23)36-24-9-7-22(8-10-24)28(29,30)31/h2-14,19,21H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHLFOUXKCGIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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